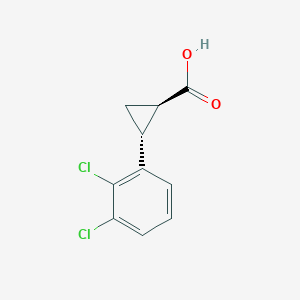

trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Descripción general

Descripción

Trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid: is a synthetic compound belonging to the cyclopropane carboxylic acid family. It is widely used in agriculture as a herbicide due to its broad-spectrum activity against a variety of weeds. The compound is known for its stability and effectiveness in controlling weed growth, making it a valuable tool in agricultural practices.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor, such as 2,3-dichlorophenylacetic acid. The reaction is carried out under controlled conditions using reagents like diazomethane or other cyclopropanating agents. The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the cyclopropanation process .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Análisis De Reacciones Químicas

Types of Reactions: Trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amines or thiols.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid involves several methods, including the resolution of racemic mixtures to obtain optically active enantiomers. A notable method includes treating racemic trans-2,2-dichloro-3-(substituted phenyl)cyclopropanecarboxylic acids with chiral amines to form diastereomeric salts, which can be subsequently resolved into their respective enantiomers .

Table 1: Synthesis Methods

Insecticidal Properties

One of the primary applications of this compound is as an insecticide. Its derivative, commonly known as permethrin, is widely used in agriculture and household pest control due to its effectiveness against various pests such as mosquitoes and cockroaches. The compound acts by disrupting the nervous system of insects, leading to paralysis and death .

| Compound | Activity | Target Organism |

|---|---|---|

| Permethrin | Insecticidal | Flies, mosquitoes, cockroaches |

| Captopril | Antihypertensive | Human hypertension |

Pharmaceutical Applications

This compound also serves as a precursor for several pharmaceutical compounds. For instance, it is utilized in synthesizing Captopril, an antihypertensive medication that helps manage high blood pressure and heart failure. The synthesis process often involves the use of optically active intermediates derived from this compound .

Industrial Applications

In addition to its biological applications, this compound has potential uses in material sciences and chemical manufacturing. Its unique cyclopropane structure allows for modifications that can lead to new materials with desirable properties for various industrial applications.

Table 3: Industrial Uses

| Application | Description |

|---|---|

| Agrochemicals | Used in formulations for pest control . |

| Material Science | Potential for creating novel polymeric materials due to its structural properties . |

Case Study 1: Insecticide Efficacy

A study evaluated the efficacy of this compound derivatives against common household pests. Results indicated a significant reduction in pest populations within 24 hours of application, demonstrating the compound's effectiveness as an insecticide.

Case Study 2: Pharmaceutical Development

Research conducted on the synthesis of Captopril highlighted the role of this compound as a key intermediate. The study focused on optimizing the resolution process to enhance yield and purity of the final product.

Actividad Biológica

Trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative with the molecular formula and a molecular weight of approximately 307.171 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that the compound may modulate specific signaling pathways, which could have implications for its use as an anti-inflammatory agent and in cancer therapy. The presence of the chlorinated phenyl group enhances its interaction with various biological targets, potentially increasing its efficacy compared to non-chlorinated analogs.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are key players in the inflammatory response. This property could make it a candidate for treating conditions characterized by chronic inflammation.

Antitumor Activity

In addition to its anti-inflammatory properties, this compound has been investigated for its anticancer potential. Studies have shown that it may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, it has been noted to affect the expression of genes associated with apoptosis and cell cycle regulation .

Comparative Analysis with Other Cyclopropane Derivatives

To better understand the biological activity of this compound, it is useful to compare it with other cyclopropane derivatives known for their diverse biological activities.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Tranylcypromine | MAO inhibition | Nucleophilic substitution leading to enzyme inactivation |

| Cyclopropane carboxylic acid derivatives | Antimicrobial, antiviral | Interaction with cellular membranes and enzyme inhibition |

| Other chlorinated cyclopropanes | Antitumor activity | Modulation of signaling pathways |

This table illustrates how structural modifications can influence the biological activity of cyclopropane derivatives.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered during induced inflammatory responses. The results indicated a decrease in both local swelling and systemic inflammatory cytokines, suggesting its potential therapeutic application in inflammatory diseases.

Case Study 2: Anticancer Potential

In vitro experiments utilizing various cancer cell lines revealed that this compound inhibited cell proliferation effectively. The compound was shown to induce apoptosis in a dose-dependent manner, further supporting its role as a potential anticancer agent .

Propiedades

IUPAC Name |

(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGXBNVMCFKSFP-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201176802 | |

| Record name | Cyclopropanecarboxylic acid, 2-(2,3-dichlorophenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044705-94-2 | |

| Record name | Cyclopropanecarboxylic acid, 2-(2,3-dichlorophenyl)-, (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044705-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 2-(2,3-dichlorophenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.